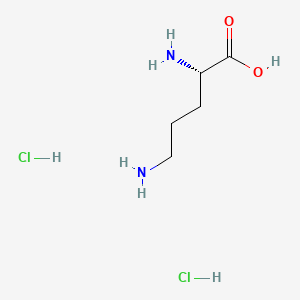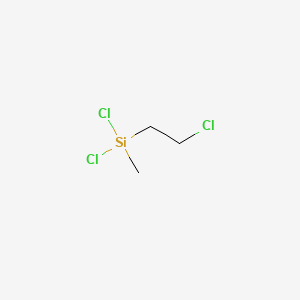
Samarium carbonate
概要
説明
Samarium carbonate is a chemical compound composed of samarium, carbon, and oxygen. It is a rare earth metal carbonate with the chemical formula ( \text{Sm}_2(\text{CO}_3)_3 ). This compound is typically found as a white, odorless powder and is insoluble in water. It is used in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Samarium carbonate can be synthesized through a chemical precipitation reaction in aqueous media. The process involves mixing solutions of samarium ions (( \text{Sm}^{3+} )) with carbonate ions (( \text{CO}_3^{2-} )). The reaction is typically carried out under controlled conditions to optimize the size and shape of the this compound particles. Parameters such as the concentration of ion solutions, flow rate of the samarium feed, and reactor temperature are crucial in determining the final product’s characteristics .
Industrial Production Methods: In industrial settings, this compound is produced by reacting samarium oxide with carbon dioxide. The reaction is carried out at elevated temperatures to ensure complete conversion of the oxide to the carbonate form. The resulting product is then purified and processed to obtain the desired particle size and purity .
化学反応の分析
Types of Reactions: Samarium carbonate undergoes various chemical reactions, including thermal decomposition, acid-base reactions, and redox reactions.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes to form samarium oxide and carbon dioxide. This reaction typically occurs at temperatures above 600°C.
Acid-Base Reactions: this compound reacts with acids to form samarium salts and carbon dioxide. For example, reacting with hydrochloric acid produces samarium chloride and carbon dioxide.
Redox Reactions: this compound can participate in redox reactions, particularly in the presence of strong reducing or oxidizing agents.
Major Products Formed:
Thermal Decomposition: Samarium oxide and carbon dioxide.
Acid-Base Reactions: Samarium salts (e.g., samarium chloride) and carbon dioxide.
科学的研究の応用
Samarium carbonate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of other samarium compounds, including samarium oxide and samarium-based catalysts.
Biology and Medicine: this compound is used in the preparation of radioembolic microspheres for hepatic radioembolization, a treatment for liver cancer.
Industry: It is used in the production of high-performance magnets, phosphors, and ceramics.
作用機序
The mechanism of action of samarium carbonate depends on its application. In the context of radioembolic microspheres, this compound is neutron-activated to produce samarium-153, which emits both therapeutic beta and diagnostic gamma radiations. These radiations target cancer cells, providing both treatment and imaging capabilities . The molecular targets and pathways involved include the direct interaction of beta particles with cancerous tissues, leading to cell death.
類似化合物との比較
- Neodymium carbonate
- Europium carbonate
- Gadolinium carbonate
Each of these compounds has its own set of applications and properties, but samarium carbonate stands out for its use in advanced medical treatments and high-strength magnets .
特性
IUPAC Name |
samarium(3+);tricarbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Sm/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZFMLDHLOYOQJ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Sm+3].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sm2(CO3)3, C3O9Sm2 | |
| Record name | Samarium(III) carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Samarium(III)_carbonate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890603 | |
| Record name | Carbonic acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5895-47-6, 25880-71-1 | |
| Record name | Samarium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005895476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025880711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, samarium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disamarium tricarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes samarium carbonate a potential candidate for hepatic radioembolization?
A1: this compound, specifically 153this compound [], can be incorporated into polymethacrylate microspheres. These microspheres emit both beta radiation for therapeutic purposes and gamma radiation for diagnostic imaging after the procedure. This dual functionality makes them promising as theragnostic agents for treating liver cancer [].
Q2: How is 153this compound incorporated into the polymethacrylate microspheres?
A2: The 153this compound is formed in situ within the pores of pre-existing polymethacrylate microspheres. This method simplifies the production process and results in microspheres with a mean diameter of approximately 29.30 ± 0.18 µm [].
Q3: How stable is 153this compound within the polymethacrylate microspheres?
A3: Neutron activation doesn't alter the chemical structure of the microspheres, ensuring the 153this compound remains integrated. Importantly, the 153Samarium retention rate in these microspheres exceeds 98% over 120 hours in human blood plasma, significantly higher than conventional radiolabeling methods [].
Q4: Besides radioembolization, are there other applications of this compound?
A4: Yes, this compound plays a crucial role in separating samarium from other metals like zinc. This separation process involves using ammonium bicarbonate to precipitate this compound from a mixed solution containing zinc chloride, samarium chloride, and ammonium chloride [].
Q5: Can you explain the crystal structure of samarium sesquioxide (Sm2O3) obtained from this compound?
A5: Samarium sesquioxide, a product of this compound thermal decomposition, exhibits a cubic bixbyite structure. Neutron diffraction studies using isotopically enriched 154Sm2O3 have helped determine the precise oxygen atom positions within this structure. The cubic unit cell (space group Ia3̅) has a lattice parameter 'a' of 1092.77(6) pm [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![barium(2+);[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B1581301.png)










